molecular formula C24H19N3O4 B4890775 2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide

2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide

Cat. No.: B4890775
M. Wt: 413.4 g/mol
InChI Key: ZUVTVJUOHLGODF-UHFFFAOYSA-N
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Description

2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide is a complex organic compound characterized by the presence of a phthalimide group, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide typically involves multiple steps. One common route includes the reaction of phthalic anhydride with an amine to form a phthalimide intermediate. This intermediate is then reacted with a phenylpropanoyl chloride under basic conditions to introduce the phenylpropanoyl group. Finally, the resulting compound is coupled with benzamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired, such as in the development of new pharmaceuticals or advanced materials .

Properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c25-21(28)18-12-6-7-13-19(18)26-22(29)20(14-15-8-2-1-3-9-15)27-23(30)16-10-4-5-11-17(16)24(27)31/h1-13,20H,14H2,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVTVJUOHLGODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2C(=O)N)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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